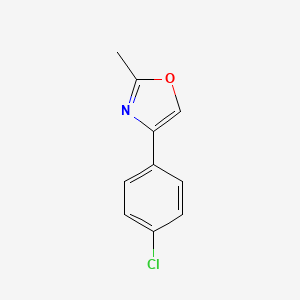
4-(4-Chlorophenyl)-2-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxazole derivatives. For instance, a review highlighted that various substituted oxazoles exhibit potent antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. In particular, 4-(4-Chlorophenyl)-2-methyl-1,3-oxazole has shown promising results in inhibiting bacterial growth at low concentrations .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | 31.25 | 62.5 | 18 |
| Reference Drug (Chloramphenicol) | 15.60 | 31.25 | 25 |
Anticancer Potential
The anticancer activity of oxazole derivatives has been extensively studied. Compounds similar to this compound have been shown to bind to the colchicine site of tubulin, inhibiting polymerization and inducing apoptosis in cancer cells. For example, certain derivatives demonstrated significant antiproliferative effects against various human tumor cell lines at submicromolar concentrations .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (µM) in A549 Cells | IC50 (µM) in MCF-7 Cells |
|---|---|---|
| This compound | 0.5 | 0.8 |
| CA-4 (Reference Compound) | 0.7 | 1.0 |
Study on Antimicrobial Properties
In a comprehensive study conducted by Patel et al., various oxazole derivatives were synthesized and screened for their antimicrobial activities using standard methods against multiple bacterial strains. The results indicated that derivatives with the chlorophenyl group exhibited enhanced activity compared to other substitutions .
Evaluation of Anticancer Effects
Another significant study evaluated the anticancer effects of substituted oxazoles in a mouse model. The results showed that specific derivatives significantly reduced tumor mass at doses much lower than those required for established chemotherapeutics, suggesting their potential as effective anticancer agents .
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clave InChI |
JZEMRJQKMIXUES-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CO1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















